molecular formula C33H36O B12153924 2,4,6-Tris(1-methyl-1-phenylethyl)phenol CAS No. 30748-85-7

2,4,6-Tris(1-methyl-1-phenylethyl)phenol

Cat. No.: B12153924
CAS No.: 30748-85-7
M. Wt: 448.6 g/mol
InChI Key: CEHYZIXIKLSACQ-UHFFFAOYSA-N
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Description

2,4,6-Tris(1-methyl-1-phenylethyl)phenol: is a phenolic compound characterized by the presence of three bulky 1-methyl-1-phenylethyl groups attached to the phenol ring. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is often used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl groups. One common method is the Friedel-Crafts alkylation reaction, where phenol reacts with 1-methyl-1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and minimize the formation of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,6-Tris(1-methyl-1-phenylethyl)phenol can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: This compound can be reduced to form various hydroxy derivatives, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C33H36O
  • Molecular Weight : 448.650 g/mol
  • CAS Number : 30748-85-7
  • InChI Key : CEHYZIXIKLSACQ-UHFFFAOYSA-N

This compound features a unique structure that contributes to its stability and reactivity, particularly in polymer chemistry and biological systems.

Industrial Applications

1. Stabilizer in Polymers

  • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol is widely used as a stabilizer in plastics and coatings. It enhances thermal stability and resistance to degradation caused by heat and oxygen exposure, making it valuable in the production of durable materials .

2. Antioxidant Properties

  • The compound exhibits significant antioxidant activity, which helps prevent oxidative degradation in various materials. This property is crucial in industries such as rubber and plastics where longevity and performance are essential .

3. Adhesives and Coatings

  • Its stabilizing and antioxidant properties make it suitable for use in adhesives and coatings, providing enhanced durability and performance under harsh environmental conditions .

Biological Research Applications

1. Antioxidant Research

  • Studies have investigated the compound's potential protective effects against oxidative stress. For instance, it has been shown to reduce oxidative stress in treated cellulose sheets, indicating its efficacy as an antioxidant agent in biological systems .

2. Therapeutic Potential

  • The antioxidant properties of this compound suggest potential therapeutic applications in medicine, particularly in conditions associated with oxidative damage .

Environmental Applications

1. Pollution Mitigation

  • Due to its ability to scavenge free radicals, this compound may have applications in environmental protection strategies aimed at reducing oxidative pollutants in ecosystems .

Comparative Analysis of Antioxidant Capacity

A comparative study highlighted the antioxidant capacity of this compound against other phenolic compounds:

CompoundTEAC ValuePercent Inhibition
This compoundLowVaries by treatment
ResveratrolHighSignificant
Octyl GallateModerateModerate

This table illustrates the varying effectiveness of different compounds in inhibiting oxidative processes .

Toxicological Assessments

Research indicates that while some substituted phenols may exhibit reproductive toxicity or other adverse effects, this compound does not show significant toxicological concerns under typical exposure conditions. This finding enhances its appeal for use in consumer products .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky 1-methyl-1-phenylethyl groups provide steric hindrance, which enhances the stability of the phenolic radical formed during the antioxidant process. This compound targets oxidative pathways and helps in maintaining the integrity of various materials and biological systems.

Comparison with Similar Compounds

  • 2,4,6-Tris(1-phenylethyl)phenol
  • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
  • This compound

Comparison: this compound is unique due to the presence of three bulky 1-methyl-1-phenylethyl groups, which provide significant steric hindrance and enhance its stability compared to other similar compounds. This structural uniqueness contributes to its superior antioxidant properties and makes it more effective in various applications.

Biological Activity

2,4,6-Tris(1-methyl-1-phenylethyl)phenol is an organic compound notable for its unique molecular structure and significant biological activity, particularly its antioxidant properties. This compound is a derivative of phenolic compounds and has garnered interest in various fields, including medicinal chemistry and industrial applications.

Molecular Structure

The molecular formula of this compound is C30H30OC_{30}H_{30}O. Its structure consists of a central phenolic ring with three bulky 1-methyl-1-phenylethyl groups attached. This configuration contributes to its thermal stability and antioxidant capabilities, making it suitable for applications in plastics and coatings.

Antioxidant Properties

This compound exhibits potent antioxidant activity by scavenging free radicals. This property is crucial in protecting biological systems from oxidative stress, which can lead to cellular damage and various diseases. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage in cellular environments.

Enzymatic Inhibition

Research indicates that this compound can inhibit specific enzymatic reactions involving chlorine and hydrophobic compounds. This inhibition suggests potential applications in biochemical research and therapeutic settings where enzyme modulation is required.

Study on Antioxidant Activity

A study investigated the antioxidant efficacy of this compound in polyvinyl chloride (PVC). The findings demonstrated that the compound significantly improved the thermal stability and lifespan of PVC products by reducing oxidative degradation.

Potential Pharmacological Applications

Another research avenue explored the pharmacological potential of this compound. Preliminary studies suggest that it may possess anti-cancer and anti-inflammatory properties. The unique structural features enable it to interact with biological targets effectively, warranting further investigation into its therapeutic applications .

The mechanism underlying the biological activity of this compound primarily revolves around its ability to act as a hydrogen donor in redox reactions. By neutralizing reactive oxygen species (ROS), it mitigates oxidative stress within cells. Additionally, its interactions with specific enzymes could lead to altered metabolic pathways beneficial for therapeutic interventions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other phenolic compounds:

CompoundAntioxidant ActivityEnzymatic InhibitionPotential Therapeutic Uses
This compoundHighYesAnti-cancer, anti-inflammatory
CurcuminModerateYesAnti-cancer
ResveratrolHighLimitedCardioprotective

Environmental Impact

Despite its promising biological activities, environmental assessments indicate that this compound may pose ecological risks due to its persistence and potential for bioaccumulation. Studies have shown limited biodegradability and high toxicity to aquatic organisms . Therefore, careful consideration is necessary when evaluating its industrial applications.

Properties

CAS No.

30748-85-7

Molecular Formula

C33H36O

Molecular Weight

448.6 g/mol

IUPAC Name

2,4,6-tris(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C33H36O/c1-31(2,24-16-10-7-11-17-24)27-22-28(32(3,4)25-18-12-8-13-19-25)30(34)29(23-27)33(5,6)26-20-14-9-15-21-26/h7-23,34H,1-6H3

InChI Key

CEHYZIXIKLSACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C(C)(C)C4=CC=CC=C4

Origin of Product

United States

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